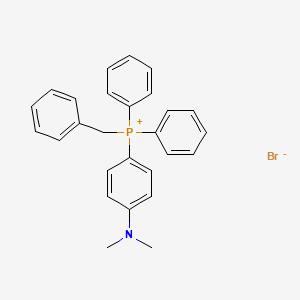
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is an organophosphorus compound that features a phosphonium center bonded to a benzyl group, a dimethylamino-substituted phenyl group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide typically involves the reaction of diphenylphosphine with benzyl bromide in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The dimethylamino group enhances its solubility and reactivity, making it a versatile reagent in chemical transformations.
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Dimethylamino)benzophenone
- 4-(4-Dimethylaminophenyl)pyridine
Comparison: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is unique due to its phosphonium center, which imparts distinct reactivity and stability compared to similar compounds. The presence of the benzyl group further differentiates it by providing additional steric and electronic effects that influence its chemical behavior.
Propriétés
Formule moléculaire |
C27H27BrNP |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KCRUWMVYSYNNLP-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




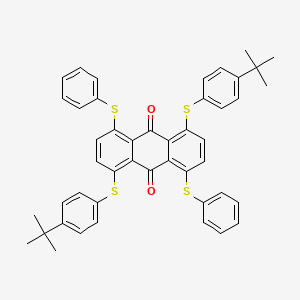
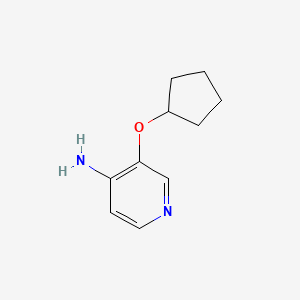
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
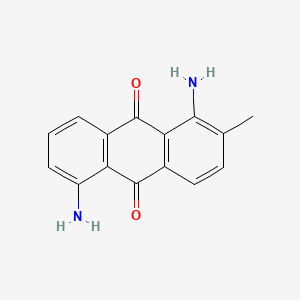
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
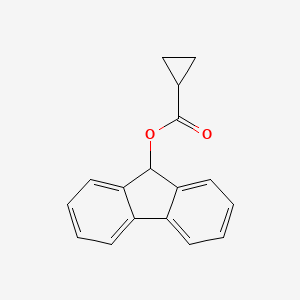
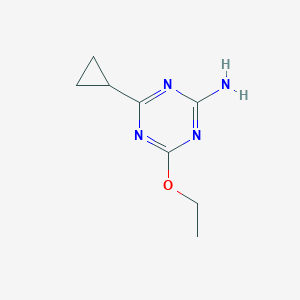
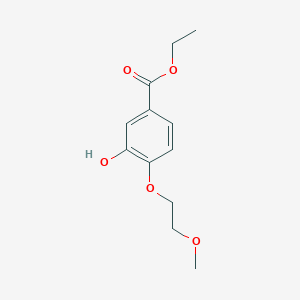
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
